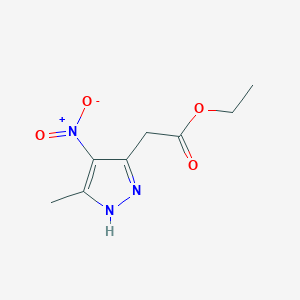
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C31H32ClN3O3 and its molecular weight is 530.07. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A notable study synthesized a series of compounds related to the chemical structure , which were tested for their in vitro antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds exhibited potential antimicrobial properties, highlighting the relevance of this chemical structure in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Evaluation
Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, revealing that certain derivatives exhibited potent antibacterial activity against S. aureus and significant anticancer activity against various tumor cell lines. This underscores the potential of such compounds in the development of new therapies for cancer treatment (Bondock & Gieman, 2015).
Heterocyclic Derivative Syntheses
Research into the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has yielded compounds like tetrahydropyridinedione derivatives. These findings contribute to the chemical versatility and potential pharmacological applications of compounds bearing the quinazolinone structure (Bacchi et al., 2005).
Synthesis and Biological Activities
Further studies have synthesized new compounds with the quinazolinone core and evaluated their antimicrobial activities. These efforts demonstrate the broad utility of quinazolinone derivatives in medicinal chemistry, particularly for their antimicrobial properties (Patel & Shaikh, 2011).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 3-amino-2,4-dioxo-1,2-dihydroquinazoline in the presence of acetic anhydride to form 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline. This intermediate is then reacted with N-phenethylcyclohexanecarboxylic acid chloride in the presence of triethylamine to form the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "3-amino-2,4-dioxo-1,2-dihydroquinazoline", "acetic anhydride", "N-phenethylcyclohexanecarboxylic acid chloride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 3-amino-2,4-dioxo-1,2-dihydroquinazoline in the presence of acetic anhydride to form 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline.", "Step 2: Reaction of 1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline with N-phenethylcyclohexanecarboxylic acid chloride in the presence of triethylamine to form the final product, 4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide." ] } | |
CAS RN |
866346-04-5 |
Product Name |
4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Molecular Formula |
C31H32ClN3O3 |
Molecular Weight |
530.07 |
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-27-12-6-4-10-25(27)21-34-28-13-7-5-11-26(28)30(37)35(31(34)38)20-23-14-16-24(17-15-23)29(36)33-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,33,36) |
InChI Key |
SNCLOFFIJILANU-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)
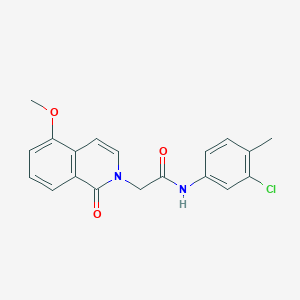
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
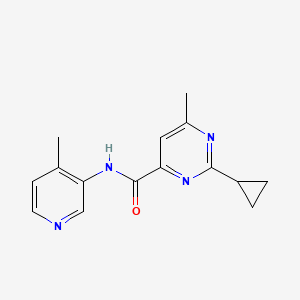
![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
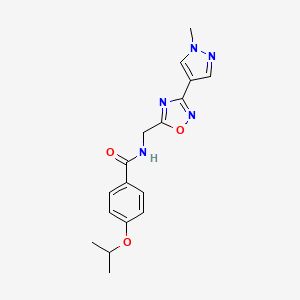
![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)
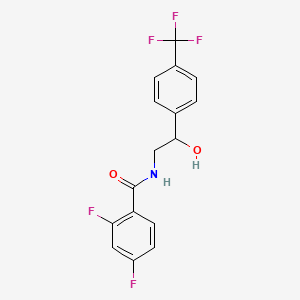
![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)
![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-enoate](/img/structure/B2518881.png)
